6-Ethynylpicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

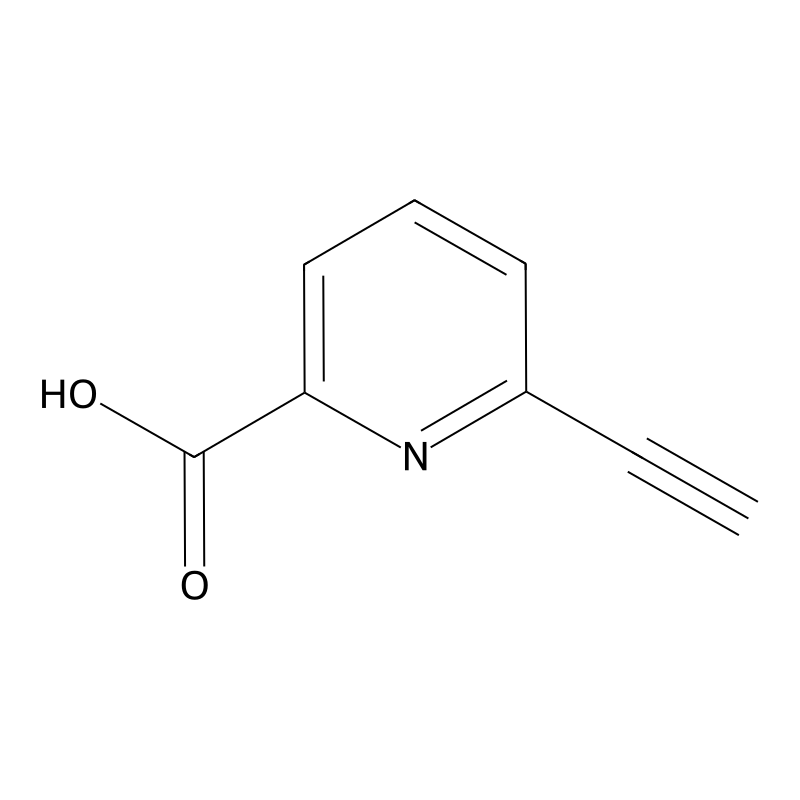

6-Ethynylpicolinic acid is characterized by the presence of an ethynyl group attached to the 6-position of the picolinic acid structure. Its molecular formula is C8H7NO2, and it features a pyridine ring with a carboxylic acid functional group. The compound is typically a white to beige solid, soluble in organic solvents, and exhibits notable physical and chemical properties that make it suitable for various applications.

- Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Mitsunobu Reaction: This compound has been studied as a partner in the Mitsunobu reaction, which is useful for forming carbon-nitrogen bonds .

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of substituted pyridines.

Research indicates that 6-ethynylpicolinic acid exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

- Metal Chelation: The compound can chelate metal ions, which is significant in biochemistry and pharmacology.

- Potential Antidiabetic Effects: Studies suggest its involvement in insulin-mimetic activities through interactions with metalloenzyme inhibitors .

Several synthetic pathways have been developed for producing 6-ethynylpicolinic acid:

- From Picolinic Acid Derivatives: Starting from 6-methylpicolinic acid, the introduction of an ethynyl group can be achieved through various alkylation methods.

- Using Alkynes: Direct reaction of picolinic acid with acetylene under specific catalytic conditions can yield 6-ethynylpicolinic acid.

- Functionalization Reactions: Various functionalization techniques such as Sonogashira coupling have been employed to introduce the ethynyl group at the desired position on the pyridine ring.

The unique properties of 6-ethynylpicolinic acid make it valuable in several applications:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.

- Materials Science: Its derivatives are used in creating advanced materials with specific electronic or optical properties.

- Agricultural Chemistry: Research is ongoing into its potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have revealed that 6-ethynylpicolinic acid can interact with various biomolecules:

- Serum Albumin Binding: Studies have demonstrated its ability to bind to human serum albumin, affecting its bioavailability and pharmacokinetics .

- Metalloenzyme Inhibition: The compound's chelation properties allow it to inhibit metalloenzymes, which could be leveraged in drug design .

Several compounds share structural similarities with 6-ethynylpicolinic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methylpicolinic Acid | C7H7NO2 | Contains a methyl group instead of ethynyl |

| 2-Pyridinecarboxylic Acid | C6H5NO2 | Lacks the ethynyl group; simpler structure |

| 4-Ethynylpyridine | C8H7N | Similar ethynyl group but lacks carboxylic acid |

| 3-Ethynylpyridine | C8H7N | Ethynyl substituted at a different position |

Uniqueness of 6-Ethynylpicolinic Acid:

- The presence of both an ethynyl group and a carboxylic acid functional group distinguishes it from other similar compounds, providing unique reactivity and biological properties.